CW069

描述

属性

IUPAC Name |

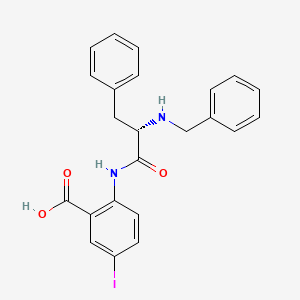

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDIXDXDSUBHIU-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of CW069: A Selective Allosteric Inhibitor of HSET/KIFC1 for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

CW069 is a novel, cell-permeable, allosteric inhibitor of the human kinesin motor protein HSET (Human kinesin-like spindle protein), also known as KIFC1.[1][2] This motor protein plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows aneuploid cells to undergo bipolar mitosis and evade apoptosis.[1][2] By selectively inhibiting HSET, this compound disrupts this clustering process, leading to multipolar spindle formation and subsequent cell death in cancer cells with centrosome amplification, while largely sparing normal diploid cells.[1] This unique mechanism of action makes this compound a promising candidate for targeted cancer therapy, particularly for tumors characterized by centrosome amplification. Furthermore, recent studies have highlighted its potential in overcoming resistance to conventional chemotherapeutics like docetaxel in prostate cancer.[3][4][5]

Core Mechanism of Action: Targeting Centrosome Clustering

The primary mechanism of action of this compound is the selective, allosteric inhibition of HSET/KIFC1.[1] HSET is a minus-end directed microtubule motor protein of the kinesin-14 family.[3] In many cancer cells, the presence of more than two centrosomes (supernumerary centrosomes) would typically lead to catastrophic multipolar mitosis and cell death.[1] To circumvent this, cancer cells utilize HSET to cluster these extra centrosomes at the two spindle poles, enabling a pseudo-bipolar mitosis and ensuring their survival.[1][2]

This compound binds to an allosteric pocket on the HSET motor domain, distinct from the ATP and microtubule binding sites.[1] This binding event induces a conformational change that inhibits the ATPase activity of HSET, effectively paralyzing its motor function.[2] Consequently, the clustering of supernumerary centrosomes is prevented. This leads to the formation of multipolar spindles during mitosis in cancer cells with centrosome amplification.[1] The inability to form a stable bipolar spindle triggers the spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptosis.[3]

A key feature of this compound's mechanism is its selectivity for cancer cells with supernumerary centrosomes. In normal, healthy cells with two centrosomes, HSET is not essential for bipolar spindle formation.[1] Therefore, inhibition of HSET by this compound has minimal impact on the viability of these cells, suggesting a favorable therapeutic window.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's biological activity from in vitro and cell-based assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | HSET (in vitro enzymatic ATPase assay) | 75 µM | [2] |

| IC50 | N1E-115 (neuroblastoma) cell growth | 10 µM - 86 ± 10 µM | |

| IC50 | NHDF (normal human dermal fibroblast) cell growth | 181 ± 7 µM | |

| IC50 | DU145-DR (docetaxel-resistant prostate cancer) | Significantly lower than parental cell lines | [3] |

| IC50 | C4-2-DR (docetaxel-resistant prostate cancer) | Significantly lower than parental cell lines | [3] |

Signaling Pathway and Cellular Consequences

The inhibitory action of this compound on HSET initiates a cascade of events within cancer cells possessing supernumerary centrosomes, as depicted in the following signaling pathway diagram.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Enzymatic ATPase Assay

This assay measures the microtubule-stimulated ATPase activity of HSET and its inhibition by this compound.

-

Objective: To determine the IC50 value of this compound against HSET.

-

Principle: The hydrolysis of ATP by HSET is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase reactions, which can be monitored spectrophotometrically.

-

Protocol:

-

Recombinant full-length, N-terminal 6His-tagged HSET is purified.

-

An assay mixture is prepared containing purified HSET (e.g., 6 nM), microtubules (e.g., 0.07 mg/ml), ATP (e.g., 2 mM), and the coupling enzymes (pyruvate kinase and lactate dehydrogenase) in a suitable buffer (e.g., 50 mM Na PIPES, pH 6.8).

-

Varying concentrations of this compound (dissolved in DMSO) are added to the assay mixture.

-

The reaction is initiated by the addition of the enzyme mixture.

-

The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.

-

The rate of ATP hydrolysis is calculated and plotted against the concentration of this compound to determine the IC50 value using a suitable software like GraphPad Prism.

-

Cell Viability Assay (Sulforhodamine B - SRB)

This colorimetric assay is used to assess the cytotoxic effects of this compound on different cell lines.

-

Objective: To determine the IC50 values of this compound in cancer and normal cell lines.

-

Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

-

Protocol:

-

Cells (e.g., N1E-115, NHDF, DU145) are seeded in 96-well plates at a density of approximately 2,500 cells per well and allowed to adhere for 24 hours.

-

The cells are then treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium to a final DMSO concentration of 0.2%) for 72 hours.

-

After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are washed and stained with 0.4% (w/v) SRB in 1% acetic acid.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is measured at a wavelength of 510 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to DMSO-treated control cells, and the IC50 values are determined using software like GraphPad Prism.

-

Immunofluorescence Microscopy for Spindle Analysis

This technique is used to visualize the mitotic spindles and centrosomes in cells treated with this compound.

-

Objective: To observe the effect of this compound on spindle morphology and centrosome clustering.

-

Principle: Specific antibodies are used to label microtubules (α-tubulin) and centrosomes (e.g., γ-tubulin, CDK5RAP2), and a fluorescent dye (DAPI) is used to stain the DNA.[1] The cellular structures are then visualized using a fluorescence microscope.

-

Protocol:

-

Cells are grown on coverslips and treated with this compound (e.g., 100 or 200 µM) or DMSO as a control for a specified period.[1]

-

The cells are fixed with a suitable fixative (e.g., ice-cold methanol).

-

The fixed cells are permeabilized with a detergent (e.g., Triton X-100).

-

The cells are incubated with primary antibodies against α-tubulin and a centrosomal marker.

-

After washing, the cells are incubated with fluorescently labeled secondary antibodies.

-

The DNA is counterstained with DAPI.

-

The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence or confocal microscope.

-

The percentage of mitotic cells with bipolar, multipolar, or monopolar spindles is quantified.[1]

-

Reversal of Chemotherapy Resistance

Recent research has expanded the therapeutic potential of this compound beyond its standalone activity. In docetaxel-resistant prostate cancer cell lines (DU145-DR and C4-2-DR), which exhibit higher expression of KIFC1, this compound treatment suppressed cell viability.[3][4][5] A combination of this compound and docetaxel significantly reduced cell viability in these resistant cells, indicating that this compound can re-sensitize them to docetaxel.[3][4] The proposed mechanism involves the induction of apoptosis, as evidenced by changes in the expression of apoptosis-related proteins like Bcl-2, Bax, cleaved PARP, and cleaved caspase-3 upon KIFC1 knockdown.[3][5]

Conclusion and Future Directions

This compound represents a promising, targeted anti-cancer agent with a well-defined mechanism of action. Its selectivity for cancer cells with supernumerary centrosomes offers a potential therapeutic advantage by minimizing toxicity to normal tissues. The allosteric mode of inhibition provides an alternative to targeting the highly conserved ATP binding pocket of kinesins. The ability of this compound to overcome chemotherapy resistance further broadens its potential clinical applications. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound and its analogs, as well as exploring its efficacy in in vivo models of cancers with known centrosome amplification. The synergistic effects with existing chemotherapies also warrant further investigation in preclinical and clinical settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

The Role of KIFC1 in Centrosome Clustering: A Technical Guide for Researchers

Abstract

Centrosome amplification, a hallmark of many cancers, presents a significant challenge to mitotic fidelity. To circumvent the lethal consequences of multipolar spindle formation arising from supernumerary centrosomes, cancer cells have evolved a dependency on mechanisms that cluster these extra centrosomes into a bipolar array. A key player in this process is the kinesin superfamily protein KIFC1 (also known as HSET), a non-essential, minus-end-directed motor protein. This technical guide provides an in-depth analysis of the critical role of KIFC1 in centrosome clustering, its mechanism of action, regulation, and its emergence as a promising therapeutic target in oncology. We present a compilation of quantitative data from key studies, detailed experimental protocols for investigating KIFC1 function, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Challenge of Supernumerary Centrosomes in Cancer

Normal somatic cells possess a pair of centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. However, various cellular stresses can lead to an increase in centrosome number, a condition known as centrosome amplification.[1][2] While this would typically trigger mitotic catastrophe and cell death due to the formation of multipolar spindles, cancer cells can survive and even leverage this genomic instability to their advantage by clustering the extra centrosomes.[2][3][4] This process allows for a pseudo-bipolar division, which, although prone to low-grade aneuploidy, permits continued proliferation.[1][4]

KIFC1: The Molecular Motor Driving Centrosome Clustering

KIFC1, a member of the kinesin-14 family, is a crucial component of the centrosome clustering machinery in cancer cells.[2][3][4] Unlike most kinesins that move towards the plus-end of microtubules, KIFC1 is a minus-end-directed motor.[1][5] This unique property, combined with its ability to crosslink microtubules, allows KIFC1 to slide antiparallel microtubules past each other, generating the inward forces necessary to gather supernumerary centrosomes at the spindle poles.[5][6]

Mechanism of Action

The primary function of KIFC1 in centrosome clustering involves the crosslinking and sliding of microtubules.[5] KIFC1 possesses a motor domain at its C-terminus and a non-motor microtubule-binding domain at its N-terminus. This structure enables it to bind to two different microtubules simultaneously. By moving towards the minus-ends of these microtubules, KIFC1 effectively pulls the centrosomes, which are the primary microtubule-organizing centers, closer together. This activity counteracts the outward-pushing forces generated by plus-end directed kinesins like KIF11 (also known as Eg5), which are involved in separating the centrosomes.[7]

Quantitative Insights into KIFC1 Function

The functional significance of KIFC1 in cancer cell survival is underscored by quantitative data from various studies. Inhibition or depletion of KIFC1 leads to a marked increase in multipolar spindle formation and a subsequent decrease in cell viability, particularly in cancer cells with centrosome amplification.

| Cell Line | Treatment | Effect on Multipolar Spindles | Effect on Cell Viability/Colony Formation | Reference |

| H1299 (Lung Cancer) | KIFC1 siRNA + 945 (PLK4 inhibitor to induce CA) | Increased proportion of multipolar spindles | Decreased clonogenic survival | [8] |

| H1975 (Lung Cancer) | KIFC1 siRNA + 945 | Increased proportion of multipolar spindles | Decreased clonogenic survival | [8] |

| PC9 (Lung Cancer) | KIFC1 siRNA + 945 | Increased proportion of multipolar spindles | No significant effect | [8] |

| A549 (Lung Cancer) | KIFC1 siRNA + 945 | Increased proportion of multipolar spindles | No significant effect | [8] |

| DU145-DR (Docetaxel-Resistant Prostate Cancer) | KIFC1 siRNA + Docetaxel | Not specified | Decreased cell viability (MTT assay) | [9] |

| C4-2-DR (Docetaxel-Resistant Prostate Cancer) | KIFC1 siRNA + Docetaxel | Not specified | Decreased cell viability (MTT assay) | [9] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | SR31527 (KIFC1 inhibitor) | Prevention of bipolar clustering of extra centrosomes | IC50 of 20-33 µM | [10] |

| BT549 (Triple-Negative Breast Cancer) | SR31527 (KIFC1 inhibitor) | Not specified | IC50 of 20-33 µM | [10] |

Regulation of KIFC1 Activity

The activity of KIFC1 is tightly regulated throughout the cell cycle to ensure its function is restricted to mitosis. This regulation occurs through post-translational modifications, primarily phosphorylation and ubiquitination, as well as through interactions with other proteins.

Phosphorylation

Cyclin-dependent kinase 1 (CDK1) has been shown to phosphorylate KIFC1.[11][12] This phosphorylation can stabilize KIFC1 and protect it from degradation, ensuring its presence during mitosis when centrosome clustering is critical.[11] The ATM and ATR kinases, key regulators of the DNA damage response, can also phosphorylate KIFC1, suggesting a link between genomic stress and the centrosome clustering machinery.

Ubiquitination and Degradation

At the exit of mitosis, KIFC1 levels are downregulated through ubiquitination by the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, followed by proteasomal degradation.[11] This timely degradation is crucial for the proper completion of cell division. The deubiquitinase OTUD6B has been identified as a positive regulator of KIFC1, protecting it from premature degradation during mitosis.[5]

Interacting Proteins

KIFC1's function is also modulated by its interaction with other proteins. It has been shown to interact with Centrin 2, a component of the centrosome, which is important for the clustering of amplified centrosomes in prostate cancer cells.[13] Additionally, KIFC1's activity is balanced by the opposing forces of plus-end directed kinesins, such as KIF11 (Eg5).[6] KIFC1 also interacts with Aurora B kinase, a key mitotic regulator, and is involved in its transport.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes involving KIFC1, the following diagrams have been generated using the DOT language.

References

- 1. KIFC1: a promising chemotherapy target for cancer treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A centrosome clustering protein, KIFC1, predicts aggressive disease course in serous ovarian adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of KIFC1 as a putative vulnerability in lung cancers with centrosome amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co‐regulation proteomics reveals substrates and mechanisms of APC/C‐dependent degradation | The EMBO Journal [link.springer.com]

- 12. CDK1 promotes the phosphorylation of KIFC1 to regulate the tumorgenicity of endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Selective HSET Inhibitor CW069: A Technical Guide to its Role in Disrupting Multipolar Mitosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor CW069, focusing on its mechanism of action in inducing multipolar mitosis in cancer cells with supernumerary centrosomes. This document details the quantitative effects of this compound, outlines key experimental protocols for its study, and visualizes the cellular pathways and experimental workflows involved.

Introduction to this compound and its Target, HSET/KIFC1

This compound is a synthetic, allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1)[1][2][3]. HSET is a minus-end directed motor protein that plays a crucial role in the clustering of supernumerary centrosomes in cancer cells[2][4]. Many cancer cells possess more than the normal two centrosomes, a condition that can lead to catastrophic multipolar mitoses and cell death. To circumvent this, cancer cells utilize HSET to cluster these extra centrosomes into two functional poles, enabling a pseudo-bipolar cell division and ensuring their survival[4][5][6].

This compound was designed to selectively inhibit this HSET-mediated centrosome clustering. By doing so, it forces cancer cells with amplified centrosomes to undergo multipolar mitosis, leading to mitotic catastrophe and selective cell death[1][2][3]. A key advantage of this therapeutic strategy is its selectivity for cancer cells, as normal cells with two centrosomes do not rely on HSET for bipolar spindle formation and are largely unaffected by its inhibition[1].

Quantitative Effects of this compound

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its selective inhibitory activity against HSET and its potent effects on cancer cell viability and mitotic spindle morphology.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (μM) | Notes |

| HSET | ATPase Activity | 75 ± 20 | Allosteric inhibition[2] |

| KSP (Eg5) | ATPase Activity | >300 | Demonstrates selectivity over the related kinesin KSP[2] |

Table 2: Effect of this compound on Cell Viability

| Cell Line | Description | IC50 (μM) | Treatment Duration |

| N1E-115 | Mouse neuroblastoma (supernumerary centrosomes) | 86 ± 10 | 72 hours |

| NHDF | Normal Human Dermal Fibroblasts | 181 ± 7 | 72 hours |

| DU145-DR | Docetaxel-Resistant Prostate Cancer | Lower than parental | Not specified |

| C4-2-DR | Docetaxel-Resistant Prostate Cancer | Lower than parental | Not specified |

Table 3: Induction of Multipolar Spindles by this compound

| Cell Line | This compound Concentration (μM) | % Multipolar Mitoses (Mean ± SD) | % Bipolar Mitoses (Mean ± SD) |

| N1E-115 | 0 (DMSO) | 30 ± 5 | 70 ± 5 |

| 100 | 98 ± 2 | 2 ± 2 | |

| 200 | 86 ± 8 | 14 ± 8 | |

| NHDF | 0 (DMSO) | ~0 | ~100 |

| 100 | ~0 | ~100 | |

| 200 | ~0 | ~100 | |

| MDA-MB-231 | 100 | Significant increase | Not specified |

| BT549 | 100 | Significant increase | Not specified |

| MCF-7 | 100 | No significant change | Not specified |

Data synthesized from multiple sources, including[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol is designed to visualize the mitotic spindle, centrosomes, and chromosomes in cells treated with this compound.

Materials:

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies:

-

Mouse anti-α-tubulin (for microtubules)

-

Rabbit anti-Pericentrin or anti-γ-tubulin (for centrosomes)

-

-

Fluorophore-conjugated secondary antibodies:

-

Anti-mouse IgG (e.g., Alexa Fluor 488)

-

Anti-rabbit IgG (e.g., Alexa Fluor 594)

-

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Seeding: Seed cells (e.g., N1E-115, NHDF) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 100 µM, 200 µM) or DMSO as a vehicle control for a specified duration (e.g., 2.5 hours).

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the cells with the antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody and DAPI Incubation: Dilute the fluorophore-conjugated secondary antibodies and DAPI in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images at appropriate magnifications to clearly resolve mitotic spindles, centrosomes, and chromosomes.

Live-Cell Time-Lapse Microscopy

This protocol allows for the real-time visualization of mitotic progression and the effects of this compound on cell division.

Materials:

-

Cell culture medium suitable for live-cell imaging (CO2-independent medium or a stage-top incubator with CO2 supply)

-

This compound (dissolved in DMSO)

-

Fluorescently tagged cell line (e.g., expressing H2B-mCherry for chromosomes and GFP-tubulin for microtubules) or vital DNA and tubulin dyes.

-

Glass-bottom imaging dishes.

Procedure:

-

Cell Seeding: Seed the fluorescently tagged cells into glass-bottom imaging dishes and allow them to adhere.

-

Microscope Setup: Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2. Allow the cells to acclimatize.

-

Pre-treatment Imaging: Acquire images of the cells before adding the compound to establish a baseline.

-

This compound Treatment: Add the desired concentration of this compound or DMSO to the imaging dish.

-

Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 5-15 minutes) over a prolonged period (e.g., 12-24 hours). Use multiple fluorescence channels to capture the dynamics of chromosomes and microtubules.

-

Data Analysis: Analyze the resulting image sequences to track individual cells through mitosis. Quantify the duration of mitotic phases, the frequency of multipolar divisions, and the ultimate cell fate (e.g., cell death, mitotic slippage).

Visualizing Pathways and Workflows

Graphviz diagrams are provided to illustrate the signaling pathway of HSET/KIFC1 in centrosome clustering and the experimental workflow for assessing the effects of this compound.

HSET/KIFC1 Signaling in Centrosome Clustering

Caption: HSET/KIFC1 pathway in cancer cells and the inhibitory effect of this compound.

Experimental Workflow for this compound Analysis

Caption: Workflow for analyzing the effects of this compound on multipolar mitosis.

Conclusion

This compound represents a promising class of targeted anticancer agents that exploit a specific vulnerability of cancer cells with supernumerary centrosomes. Its ability to selectively induce multipolar mitosis in these cells while sparing normal cells highlights the potential of inhibiting HSET/KIFC1 as a therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop inhibitors of this critical cancer cell survival pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of an allosteric inhibitor of HSET that targets cancer cells with supernumerary centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A centrosome clustering protein, KIFC1, predicts aggressive disease course in serous ovarian adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Selectivity of CW069 for Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CW069 is a novel allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1), which demonstrates significant selectivity for cancer cells over normal, healthy cells. This selectivity is primarily attributed to the common characteristic of many cancer cells possessing supernumerary centrosomes. By inhibiting the crucial function of HSET in clustering these extra centrosomes during mitosis, this compound induces multipolar spindle formation, leading to mitotic catastrophe and subsequent apoptosis in cancerous cells. This targeted approach offers a promising therapeutic window, minimizing the toxicity often associated with conventional chemotherapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Mechanism of Action: Exploiting a Cancer-Specific Vulnerability

The primary molecular target of this compound is the minus-end-directed kinesin motor protein HSET (KIFC1).[1][2] In normal cells, HSET plays a role in various cellular processes, but it is not essential for mitotic spindle formation. However, many cancer cells are characterized by centrosome amplification, a state of having more than the normal two centrosomes. To avoid the fatal consequences of multipolar divisions, these cells rely on a mechanism called centrosome clustering, which is heavily dependent on the activity of HSET to gather the extra centrosomes into two functional poles.[2][3]

This compound acts as an allosteric inhibitor of HSET, meaning it binds to a site other than the active site to modulate the protein's activity.[1] This inhibition disrupts the ability of cancer cells to cluster supernumerary centrosomes, resulting in the formation of multipolar spindles during mitosis.[1][2] This aberrant mitotic process ultimately triggers apoptotic cell death.[2][4] Normal cells, which typically possess a normal centrosome count, are largely unaffected by the inhibition of HSET, thus accounting for the selective cytotoxicity of this compound towards cancer cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various studies.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| DU145 (Parental) | Prostate Cancer | IC50 | Not explicitly stated, but viability suppressed | [2] |

| DU145 (Docetaxel-Resistant) | Prostate Cancer | IC50 | Significantly lower than parental | [2] |

| C4-2 (Parental) | Prostate Cancer | IC50 | Not explicitly stated, but viability suppressed | [2] |

| C4-2 (Docetaxel-Resistant) | Prostate Cancer | IC50 | Significantly lower than parental | [2] |

| MDA-MB-231 | Breast Cancer | Multipolar Spindles | Significant increase | [1] |

| BT549 | Breast Cancer | Multipolar Spindles | Increased | [1] |

| MCF-7 | Breast Cancer | Multipolar Spindles | No significant change | [1] |

| N1E-115 | Neuroblastoma | Multipolar Spindles | Increased at 100 µM and 200 µM | [1] |

Table 2: Selectivity of this compound for Cancer Cells vs. Normal Cells

| Cell Line | Cell Type | Effect of this compound | Reference |

| RWPE-1 | Normal Prostate Epithelial | Little effect on cell viability | [2] |

| NHDF | Normal Human Dermal Fibroblasts | No disruption of mitotic spindle morphology | [1] |

Table 3: this compound in Combination Therapy with Docetaxel in Prostate Cancer Cells

| Cell Line | Treatment | Effect | Reference |

| DU145 (Docetaxel-Resistant) | This compound + Docetaxel | Significantly reduced cell viability | [2][5] |

| C4-2 (Docetaxel-Resistant) | This compound + Docetaxel | Significantly reduced cell viability | [2][5] |

Experimental Protocols

Cell Viability Assay

This protocol is used to assess the effect of this compound on the viability of cancer and normal cells.

-

Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and/or in combination with other drugs like docetaxel) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo to measure cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Cell Death ELISA)

This assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at a specific concentration (e.g., 250 µM) for a defined duration.

-

Cell Lysis: Lyse the cells to release cytoplasmic histone-associated DNA fragments.

-

ELISA Procedure: Use a commercially available cell death detection ELISA kit. This assay typically involves capturing the histone-associated DNA fragments on an antibody-coated plate and detecting them with a peroxidase-conjugated anti-DNA antibody.

-

Quantification: Measure the absorbance at the appropriate wavelength and compare the results between treated and untreated cells to determine the fold-increase in apoptosis.[4]

Immunofluorescence Staining for Mitotic Spindle Analysis

This method is used to visualize the effects of this compound on mitotic spindle formation.

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound at various concentrations (e.g., 100 µM, 200 µM).[1]

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., ice-cold methanol) and permeabilize them with a detergent-based buffer (e.g., PBS with Triton X-100).

-

Immunostaining: Incubate the cells with primary antibodies against components of the mitotic spindle and centrosomes (e.g., anti-α-tubulin for microtubules and anti-γ-tubulin for centrosomes).

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.

-

DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI or Hoechst.

-

Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

-

Quantification: Quantify the percentage of cells exhibiting multipolar spindles in the treated versus control groups.

Western Blotting

This technique is used to determine the expression levels of specific proteins, such as HSET/KIFC1.

-

Protein Extraction: Lyse cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the protein of interest (e.g., anti-KIFC1).[2] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to compare protein expression levels between different conditions.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cancer Cells with Supernumerary Centrosomes

Caption: Mechanism of this compound-induced apoptosis in cancer cells with supernumerary centrosomes.

Experimental Workflow for Assessing this compound Efficacy

Caption: A typical experimental workflow to evaluate the anticancer effects of this compound.

Conclusion

This compound represents a promising, targeted anticancer agent that exploits a common vulnerability in cancer cells—the presence of supernumerary centrosomes. Its ability to selectively induce mitotic catastrophe in these cells while sparing normal cells offers a significant therapeutic advantage. The data presented in this guide underscore the potential of this compound, both as a monotherapy and in combination with existing chemotherapeutics, to overcome drug resistance. Further research and clinical development of this compound and similar HSET/KIFC1 inhibitors are warranted to fully realize their therapeutic potential in the fight against cancer.

References

- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Anti-Cancer Potential of CW069: A Technical Guide to Targeting Supernumerary Centrosomes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells are notoriously adaptable, often hijacking cellular processes to ensure their survival and proliferation. One such adaptation is the clustering of supernumerary centrosomes, a survival mechanism for cancer cells that would otherwise face mitotic catastrophe and cell death. This technical guide delves into the promising therapeutic potential of CW069, a novel allosteric inhibitor of the human kinesin HSET (also known as KIFC1), which plays a pivotal role in this clustering process. By selectively targeting cancer cells with an excess number of centrosomes, this compound presents a targeted approach to cancer therapy with the potential for a wider therapeutic window compared to conventional chemotherapeutics. This document provides a comprehensive overview of the mechanism of action of this compound, a summary of its preclinical efficacy, detailed experimental protocols for its evaluation, and a visualization of the relevant biological pathways.

Introduction: The Challenge of Supernumerary Centrosomes in Cancer

Centrosomes are the primary microtubule-organizing centers in animal cells and are critical for the formation of the bipolar spindle during mitosis, ensuring the faithful segregation of chromosomes to daughter cells. Normal cells possess precisely two centrosomes during mitosis. A hallmark of many cancer cells is the presence of more than two centrosomes, a condition known as supernumerary centrosomes or centrosome amplification.[1] This aberration would typically lead to the formation of multipolar spindles, resulting in massive chromosome mis-segregation and ultimately, cell death.

However, cancer cells have evolved a clever survival strategy: they cluster their extra centrosomes at the two spindle poles, enabling a pseudo-bipolar mitosis and continued proliferation. This critical clustering process is primarily mediated by the minus-end directed microtubule motor protein HSET (Kinesin Family Member C1).[2] The reliance of cancer cells with supernumerary centrosomes on HSET for survival makes it an attractive and selective target for anti-cancer therapy. Normal, healthy cells, with their two centrosomes, are not dependent on HSET for bipolar spindle formation.

This compound: A Selective Inhibitor of HSET

This compound is a small molecule that acts as an allosteric inhibitor of HSET.[2] Its mechanism of action is centered on disrupting the ability of HSET to cluster supernumerary centrosomes. By binding to a site on the HSET motor domain distinct from the ATP-binding pocket, this compound effectively blocks its function, leading to the formation of multipolar spindles specifically in cancer cells with extra centrosomes. This targeted action induces mitotic catastrophe and subsequent apoptosis in these malignant cells, while sparing normal cells.

Preclinical Data: In Vitro Efficacy of this compound

The selective cytotoxic effect of this compound has been demonstrated across various cancer cell lines, particularly those known to harbor supernumerary centrosomes. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cell Lines

| Cell Line | Cancer Type | Presence of Supernumerary Centrosomes | IC50 (µM) of this compound | Reference |

| N1E-115 | Neuroblastoma | High | 86 | [2] |

| DU145 | Prostate Cancer | Present | ~150 | [3] |

| C4-2 | Prostate Cancer | Present | ~125 | [3] |

| DU145-DR | Docetaxel-Resistant Prostate Cancer | Present | ~75 | [3] |

| C4-2-DR | Docetaxel-Resistant Prostate Cancer | Present | ~60 | [3] |

| NHDF | Normal Human Dermal Fibroblasts | Absent | 181 | [2] |

| RWPE-1 | Normal Prostate Epithelial Cells | Absent | >250 | [3] |

DR: Docetaxel-Resistant

Table 2: Induction of Multipolar Spindles by this compound

| Cell Line | Treatment | Percentage of Multipolar Spindles | Reference |

| N1E-115 | Control (DMSO) | 30% | [4] |

| N1E-115 | 100 µM this compound | 98% | [4] |

| N1E-115 | 200 µM this compound | 86% | [4] |

| MDA-MB-231 | Control (DMSO) | Low | [2] |

| MDA-MB-231 | This compound | Significantly Increased | [2] |

| BT549 | Control (DMSO) | Low | [2] |

| BT549 | This compound | Increased | [2] |

| MCF-7 | This compound | No significant change | [2] |

| NHDF | This compound | No significant change | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well plates

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Immunofluorescence for Multipolar Spindle Analysis

This protocol is for visualizing and quantifying the induction of multipolar spindles in cells treated with this compound.

Materials:

-

Cells grown on coverslips in a multi-well plate

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Mouse anti-α-tubulin (for spindle visualization)

-

Rabbit anti-γ-tubulin (for centrosome visualization)

-

-

Fluorescently labeled secondary antibodies:

-

Anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)

-

Anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)

-

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-γ-tubulin diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

DNA Staining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images of mitotic cells and quantify the percentage of cells with bipolar versus multipolar spindles.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding of this compound's potential.

Caption: Logical flow of mitotic events and the intervention by this compound.

Caption: A typical in vitro experimental workflow for evaluating this compound.

References

- 1. Kinesin Family Member C1 (KIFC1/HSET): A Potential Actionable Biomarker of Early Stage Breast Tumorigenesis and Progression of High-Risk Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. life-science-alliance.org [life-science-alliance.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. scispace.com [scispace.com]

The Discovery and Synthesis of CW069: A Targeted Approach to Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper details the discovery, synthesis, and mechanism of action of CW069, a novel allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1). This compound represents a significant advancement in the development of targeted cancer therapeutics, specifically for tumors characterized by supernumerary centrosomes. This document provides a comprehensive overview of the scientific journey, from computational design to cellular validation, offering valuable insights for researchers in oncology, chemical biology, and drug discovery.

Introduction: The Rationale for Targeting HSET in Cancer

Normal cell division relies on the formation of a bipolar spindle, orchestrated by a pair of centrosomes, to ensure the faithful segregation of chromosomes. A hallmark of many cancer cells is the presence of more than two centrosomes, a condition known as centrosome amplification. To avert the catastrophic consequences of multipolar spindle formation and subsequent cell death, these cancer cells employ a survival mechanism known as centrosome clustering, where multiple centrosomes are gathered into two functional poles. The minus-end directed microtubule motor protein HSET is a critical component of this clustering machinery.[1][2] Consequently, inhibiting HSET presents a compelling therapeutic strategy to selectively eliminate cancer cells with supernumerary centrosomes while sparing healthy cells.[1]

This compound was developed as a specific, allosteric inhibitor of HSET, designed to disrupt this crucial survival pathway in cancer cells.[1] Its discovery was the result of a hybrid approach that integrated computational chemistry, synthetic chemistry, and biological evaluation.[1]

The Discovery of this compound: An Integrated Approach

The identification of this compound was a multi-step process that began with a large-scale in silico screening of millions of compounds. This computational approach, coupled with a deep understanding of the HSET protein structure and function, led to the selection of a promising scaffold for chemical synthesis and further investigation.[1]

Experimental Workflow: From Concept to Candidate

The discovery workflow for this compound is a prime example of modern drug discovery, seamlessly blending computational and experimental sciences.

Synthesis of this compound

The chemical synthesis of this compound was achieved through a convergent approach. The detailed synthetic scheme and experimental procedures are provided below, based on the supplementary information from the original publication.

Synthetic Protocol

The synthesis of this compound involves a multi-step process. A key step is a Buchwald-Hartwig amination reaction, followed by deprotection, reductive amination, and finally, saponification to yield the final product.[1]

Step a: Buchwald-Hartwig Amination A mixture of the appropriate aryl halide, amine, Xantphos, and cesium carbonate in dioxane is heated at 110°C for 20 hours.

Step b: Deprotection The product from the previous step is treated with trifluoroacetic acid in dichloromethane at room temperature for 1 hour.

Step c: Reductive Amination The resulting amine is reacted with benzaldehyde in the presence of triethylamine in THF, followed by reduction with sodium cyanoborohydride at room temperature for 16 hours.

Step d: Saponification The ester is hydrolyzed using lithium hydroxide in a mixture of THF and water at 60°C for 16 hours to afford this compound.[1]

In Vitro and Cellular Activity of this compound

This compound has been demonstrated to be a potent and selective inhibitor of HSET, exhibiting significant activity both in biochemical assays and in cellular models of cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value |

| HSET IC50 | 75 ± 20 µM[1][2] |

| HSET Binding (DSF) ΔTm | -8.0°C[1] |

| Selectivity over KSP | Statistically significant[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 / Effect |

| N1E-115 (Neuroblastoma) | Cell Viability | 86 µM[2] |

| NHDF (Normal Fibroblasts) | Cell Viability | 187 µM[2] |

| N1E-115 (Neuroblastoma) | Multipolar Spindles | Significant increase at 100 µM and 200 µM[1] |

| NHDF (Normal Fibroblasts) | Multipolar Spindles | No significant increase at 200 µM[1] |

| MDA-MB-231 (Breast Cancer) | Multipolar Spindles | Small but significant increase[1] |

| BT549 (Breast Cancer) | Multipolar Spindles | Increased multipolar spindles[1] |

| MCF-7 (Breast Cancer) | Multipolar Spindles | No perturbation of bipolar spindles[1] |

| DU145 (Prostate Cancer) | Cell Viability | Suppressed[3] |

| C4-2 (Prostate Cancer) | Cell Viability | Suppressed[3] |

Mechanism of Action: Induction of Multipolar Mitosis

This compound exerts its cytotoxic effect on cancer cells with supernumerary centrosomes by inhibiting the centrosome clustering activity of HSET. This leads to the formation of multipolar spindles during mitosis, a lethal event that triggers apoptosis.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HSET ATPase Activity Assay

The microtubule-stimulated ATPase activity of HSET was measured using a pyruvate kinase/lactate dehydrogenase coupled spectrophotometric assay. The hydrolysis of ATP is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

-

Reagents: Purified full-length, N-terminal, 6His-tagged human HSET, microtubules, ATP, NADH, pyruvate kinase, lactate dehydrogenase, and assay buffer.

-

Procedure:

-

The assay is initiated by adding HSET to a reaction mixture containing microtubules and the coupled enzyme system.

-

The reaction is started by the addition of ATP.

-

The rate of NADH oxidation is monitored spectrophotometrically.

-

For inhibitor studies, this compound is pre-incubated with HSET before the addition of ATP.

-

IC50 values are determined by fitting the dose-response data to a standard four-parameter logistic equation.[1]

-

Cell Viability (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number, based on the measurement of cellular protein content.

-

Reagents: SRB solution, trichloroacetic acid (TCA), Tris base solution.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period.

-

Cells are fixed with cold TCA.

-

The fixed cells are stained with SRB solution.

-

Unbound dye is removed by washing with acetic acid.

-

The protein-bound dye is solubilized with Tris base solution.

-

The absorbance is read at 510 nm.

-

IC50 values are calculated from the dose-response curves.[1]

-

Immunofluorescence Microscopy for Spindle Morphology

This technique is used to visualize the mitotic spindle and centrosomes within cells.

-

Reagents: Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes), fluorescently labeled secondary antibodies, DAPI for DNA staining, paraformaldehyde for fixation, Triton X-100 for permeabilization.

-

Procedure:

-

Cells grown on coverslips are treated with this compound or a vehicle control.

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with primary antibodies is followed by incubation with fluorescently labeled secondary antibodies.

-

DNA is counterstained with DAPI.

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

The percentage of cells with bipolar, monopolar, and multipolar spindles is quantified.[1]

-

Future Directions and Therapeutic Potential

This compound has proven to be a valuable tool for probing the function of HSET in cancer cells.[1] Furthermore, its ability to re-sensitize docetaxel-resistant prostate cancer cells highlights its potential in combination therapies.[3][4] The selective cytotoxicity of this compound towards cancer cells with supernumerary centrosomes paves the way for a new class of personalized cancer therapeutics.[1] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of HSET inhibition and to optimize the development of this compound and its analogs for clinical use.

References

- 1. Design, Synthesis, and Biological Evaluation of an Allosteric Inhibitor of HSET that Targets Cancer Cells with Supernumerary Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CW069 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CW069 is a synthetic small molecule that has been identified as a potent and allosteric inhibitor of the kinesin motor protein KIFC1 (also known as HSET). KIFC1 plays a crucial role in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows aneuploid cells to undergo bipolar mitosis and evade apoptosis. By inhibiting KIFC1, this compound disrupts this clustering process, leading to the formation of multipolar spindles during mitosis. This disruption of microtubule organization ultimately triggers apoptotic cell death, demonstrating a selective toxicity towards cancer cells with centrosome amplification. While the primary impact of this compound is on the large-scale organization of microtubules within the mitotic spindle, its direct effects on the dynamic instability of individual microtubules are less characterized. This guide provides a comprehensive overview of the known effects of this compound, including quantitative data on its activity, detailed experimental protocols for assessing its impact, and visual representations of its mechanism of action.

Introduction to this compound and its Target: KIFC1

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated by a host of microtubule-associated proteins (MAPs), including motor proteins like kinesins.

Kinesin family member C1 (KIFC1) is a minus-end directed motor protein belonging to the kinesin-14 family.[1] In many cancer cells, a condition known as centrosome amplification (the presence of more than two centrosomes) is common and is associated with genomic instability. To avoid the lethal consequences of multipolar cell division, these cells utilize a mechanism called centrosome clustering to gather the extra centrosomes at the two spindle poles, enabling a pseudo-bipolar mitosis. KIFC1 is a key player in this process.[1]

This compound has emerged as a specific, allosteric inhibitor of KIFC1.[1] Unlike microtubule-targeting agents that directly bind to tubulin (e.g., taxanes and vinca alkaloids), this compound targets the KIFC1 motor protein, offering a more specific mechanism of action against cancer cells that are dependent on KIFC1 for survival.

Quantitative Impact of this compound

The biological activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data available in the literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| KIFC1 | Microtubule-stimulated ATPase activity | 75 µM | [2] |

Table 2: Cellular Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Result | Reference |

| N1E-115 | Neuroblastoma | Multipolar Spindle Formation | 100 µM | 98% of mitotic cells | [3] |

| N1E-115 | Neuroblastoma | Multipolar Spindle Formation | 200 µM | 86% of mitotic cells | [3] |

| NHDF | Normal Human Dermal Fibroblasts | Mitotic Spindle Morphology | up to 200 µM | No disruption | [2] |

| DU145 (parental) | Prostate Cancer | Cell Viability (IC50) | - | Not specified | [1] |

| DU145-DR (Docetaxel-Resistant) | Prostate Cancer | Cell Viability (IC50) | - | Lower than parental | [1] |

| C4-2 (parental) | Prostate Cancer | Cell Viability (IC50) | - | Not specified | [1] |

| C4-2-DR (Docetaxel-Resistant) | Prostate Cancer | Cell Viability (IC50) | - | Lower than parental | [1] |

| NIE-115 | Neuroblastoma | Cell Viability (IC50) | - | 86 µM | [2] |

| NHDF | Normal Human Dermal Fibroblasts | Cell Viability (IC50) | - | 187 µM | [2] |

| Panc1 | Pancreatic Cancer | Suppression of Pseudo Bipolar Formation in KIF24-depleted cells | 50 µM | Significant increase in multipolar spindles | [3] |

Signaling and Mechanistic Pathways

The primary mechanism of action of this compound is the inhibition of KIFC1, which disrupts the organization of microtubules during mitosis in cancer cells with supernumerary centrosomes.

Experimental Protocols

In Vitro Microtubule-Stimulated ATPase Assay for KIFC1 Activity

This assay measures the ATP hydrolysis activity of KIFC1 in the presence of microtubules, which is a direct measure of its motor function. Inhibition of this activity by this compound can be quantified to determine its IC50 value.

Materials:

-

Purified recombinant KIFC1 protein

-

Paclitaxel-stabilized microtubules

-

Assay Buffer: 15 mM PIPES (pH 7.0), 1 mM MgCl2, 20 µM Paclitaxel, 0.02% Tween-20

-

ATP solution

-

This compound stock solution in DMSO

-

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microtiter plates

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules (6 µg/ml), and KIFC1 protein (35 µg/ml).

-

Add 2.5 µl of the reaction mixture to each well of a 384-well plate.

-

Add serial dilutions of this compound (or DMSO as a control) to the wells.

-

Initiate the reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using an ADP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[2]

Cellular Assay for Multipolar Spindle Formation

This immunofluorescence-based assay is used to visualize and quantify the effect of this compound on mitotic spindle morphology in cultured cells.

Materials:

-

Cancer cell line with supernumerary centrosomes (e.g., N1E-115) and a normal diploid cell line (e.g., NHDF)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for microtubules), anti-γ-tubulin or anti-pericentrin (for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 100 µM, 200 µM) or DMSO for a specified period (e.g., 2.5 hours).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% BSA for 1 hour.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of mitotic cells with bipolar versus multipolar spindles for each treatment condition. At least 200 mitotic cells should be scored per condition.[3]

In Vitro TIRF Microscopy Assay for Microtubule Dynamics

While direct effects of this compound on microtubule dynamics have not been extensively reported, this protocol describes a standard method to assess such effects for any compound. This assay allows for the direct visualization and quantification of the dynamic parameters of individual microtubules.

Materials:

-

Purified, fluorescently labeled tubulin

-

GMPCPP-stabilized, fluorescently labeled microtubule "seeds"

-

TIRF microscopy buffer (e.g., BRB80 supplemented with KCl, MgCl2, GTP, and an oxygen scavenger system)

-

This compound stock solution in DMSO

-

TIRF microscope with a temperature-controlled stage

Procedure:

-

Prepare a flow chamber by passivating a glass coverslip.

-

Immobilize GMPCPP-stabilized microtubule seeds on the coverslip surface.

-

Prepare a reaction mix containing TIRF buffer, fluorescently labeled free tubulin, and the desired concentration of this compound or DMSO.

-

Introduce the reaction mix into the flow chamber.

-

Image the growing microtubules using TIRF microscopy at a controlled temperature (e.g., 37°C).

-

Acquire time-lapse images at regular intervals.

-

Generate kymographs (space-time plots) from the time-lapse movies.

-

From the kymographs, measure the rates of microtubule growth and shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).[4][5]

Discussion and Future Directions

This compound represents a promising class of anti-cancer agents that exploit a specific vulnerability of many tumor cells—their reliance on centrosome clustering for survival. The primary effect of this compound on microtubule dynamics is at the level of spindle organization, leading to mitotic catastrophe in cells with supernumerary centrosomes. This targeted mechanism of action suggests a potentially wider therapeutic window compared to traditional microtubule poisons that affect all cells.

A key area for future research is to determine if this compound has any direct effects on the dynamic instability of microtubules, independent of its action on KIFC1. The in vitro TIRF microscopy assay described in this guide would be the ideal method to investigate this. Furthermore, understanding the precise binding site and the allosteric mechanism of inhibition of KIFC1 by this compound could facilitate the design of even more potent and specific second-generation inhibitors. The synergistic effects of this compound with other chemotherapeutic agents, such as docetaxel, also warrant further investigation as a strategy to overcome drug resistance in cancer.[1]

Conclusion

This compound is a valuable tool for studying the role of KIFC1 in both normal and pathological cell division. Its ability to selectively induce multipolar spindle formation and apoptosis in cancer cells with centrosome amplification makes it an attractive candidate for further pre-clinical and clinical development. While its impact on the higher-order organization of microtubules is well-established, a deeper understanding of its potential direct effects on microtubule dynamics will provide a more complete picture of its mechanism of action and may reveal new avenues for therapeutic intervention.

References

- 1. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. life-science-alliance.org [life-science-alliance.org]

- 4. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CW069: A Novel Allosteric HSET Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CW069 is a first-in-class, synthetic, allosteric inhibitor of the human kinesin motor protein HSET (also known as KIFC1).[1][2] It represents a novel therapeutic strategy targeting a vulnerability unique to a significant subset of cancer cells: the presence of supernumerary centrosomes. By selectively inducing mitotic catastrophe in these cancer cells, this compound spares normal, healthy cells, suggesting a favorable therapeutic window.[1][3] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols.

Core Mechanism of Action: Targeting Centrosome Clustering

Many cancer cells are characterized by centrosome amplification, a state of possessing more than the normal two centrosomes. To avoid the lethal consequences of multipolar cell division, these cells rely on a mechanism called centrosome clustering, where the multiple centrosomes are gathered into two functional poles, enabling a pseudobipolar mitosis.[3] The kinesin motor protein HSET plays a critical role in this clustering process.[1]

This compound functions by inhibiting HSET, thereby preventing centrosome clustering.[1] This leads to multipolar spindle formation during mitosis in cancer cells with supernumerary centrosomes, resulting in mitotic catastrophe and subsequent cell death.[1][3] Normal cells, which have only two centrosomes and do not rely on HSET for bipolar spindle formation, are largely unaffected by this compound.[1] This selective mode of action forms the basis of this compound's potential as a cancer-specific therapeutic agent.

References

- 1. KIFC1 Inhibitor this compound Induces Apoptosis and Reverses Resistance to Docetaxel in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Connection Between HSET Inhibition and Apoptosis

Introduction

Kinesin Family Member C1 (KIFC1), also known as Human S-phase Kinase-associated Eg5-like kinesin (HSET), is a minus-end directed microtubule motor protein belonging to the kinesin-14 family.[1] In normal somatic cells, which typically possess two centrosomes to ensure bipolar spindle formation during mitosis, HSET is largely non-essential.[1][2] However, a hallmark of many cancer cells is centrosome amplification—the presence of supernumerary (more than two) centrosomes.[3] To evade the lethal consequences of multipolar mitosis and subsequent genomic instability, these cancer cells rely on HSET to cluster the extra centrosomes into two functional spindle poles, enabling a pseudo-bipolar cell division.[4][5][6] This dependency makes HSET a highly attractive therapeutic target, as its inhibition offers a unique opportunity to selectively induce cell death in cancer cells while sparing normal, healthy cells.[2][7] This guide provides a detailed examination of the molecular mechanisms connecting HSET inhibition to the induction of apoptosis, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism: Mitotic Catastrophe-Induced Apoptosis

The primary mechanism by which HSET inhibition triggers apoptosis is through the induction of mitotic catastrophe, a form of cell death that occurs during or after a failed mitosis.[7] This process is particularly effective in cancer cells characterized by centrosome amplification.

-

Inhibition of Centrosome Clustering: In cancer cells with supernumerary centrosomes, HSET is critical for bundling these microtubule-organizing centers into two poles.[8] Small molecule inhibitors, such as CW069 and AZ82, block the motor function of HSET.[3][9]

-

Formation of Multipolar Spindles: Without functional HSET, the extra centrosomes are no longer clustered. This leads to the formation of multipolar mitotic spindles, where chromosomes are pulled in multiple directions simultaneously.[7][9]

-

Catastrophic Aneuploidy and Cell Death: The attempt to segregate chromosomes on a multipolar spindle results in massive chromosome mis-segregation and catastrophic aneuploidy.[2][9] This severe genomic damage activates cell death pathways, leading to apoptosis.[4][9] This selective induction of multipolar mitosis and subsequent apoptosis is the cornerstone of HSET-targeted cancer therapy.[2][9]

Supporting Mechanism: Regulation of Apoptotic Signaling Proteins

Beyond its structural role in mitosis, HSET also influences cell survival through more direct interactions with the apoptosis signaling machinery. These centrosome clustering-independent mechanisms contribute to the pro-survival environment in cancer cells.

-

Protection of Survivin: HSET has been shown to form a complex with survivin, an inhibitor of apoptosis (IAP) family protein.[8] This interaction protects survivin from ubiquitination and subsequent degradation by the anaphase-promoting complex/cyclosome (APC/C).[10][11] By stabilizing survivin, HSET helps to suppress caspase activity and inhibit apoptosis.[8][12]

-

Influence on Bcl-2 Family Proteins: Inhibition of HSET has been observed to modulate the expression of key Bcl-2 family proteins.[13] Specifically, HSET knockdown leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio lowers the threshold for apoptosis induction.[13]

-

Downstream Apoptotic Markers: The culmination of HSET inhibition is the activation of the executioner caspases. Studies show that knockdown of HSET results in increased levels of cleaved PARP and cleaved caspase-3, confirming the induction of the intrinsic apoptosis pathway.[13]

Quantitative Data Presentation

The efficacy of HSET inhibitors and the cellular consequences of HSET depletion have been quantified in numerous studies. The tables below summarize key findings.

Table 1: In Vitro Potency of HSET Inhibitors

| Inhibitor | Assay Type | IC50 Value | Target Cell/System | Reference |

|---|---|---|---|---|

| This compound | ATPase Activity | 75 ± 20 µM | Recombinant HSET | [9] |

| AZ82 | ATPase Activity | 0.3 µM | Recombinant HSET | [7][14] |

| SR31527 | ATPase Activity | 6.6 µM | Recombinant HSET |[7] |

Table 2: Cellular Effects of HSET Inhibition/Depletion

| Treatment | Cell Line | Effect | Quantification | Reference |

|---|---|---|---|---|

| This compound (200 µM) | N1E-115 | Multipolar Anaphases | 57% of cells | [9] |

| HSET siRNA | N1E-115 | Multipolar Anaphases | 72% of cells | [9] |

| HSET Knockdown | DU145-DR / C4-2-DR | Protein Expression | Increased Bax, c-PARP, c-caspase-3; Decreased Bcl-2 | [13] |

| HSET Overexpression | MDA-MB-231 | Protein Expression | Increased p-Bcl2, Aurora-B, Cyclins |[8][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the study of HSET and apoptosis.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and treat with the HSET inhibitor (e.g., this compound) or control (e.g., DMSO) for the desired time (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained samples are used to set compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to measure changes in the expression levels of specific proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and secondary antibodies conjugated to a reporter enzyme or fluorophore.

-

Protocol:

-

Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-